Potassium;1-cyano-3,3,3-trifluoroprop-1-en-2-olate
Description
Potassium 1-cyano-3,3,3-trifluoroprop-1-en-2-olate is a potassium salt featuring a cyano group (-CN) and three trifluoromethyl (-CF₃) substituents on a propenolate backbone. Its molecular formula is C₄F₃KNO, with a molecular weight of 173.66 g/mol . The compound is commercially available through suppliers such as Enamine Ltd and GA International, indicating its relevance in chemical synthesis and catalysis . The electron-withdrawing cyano and trifluoromethyl groups enhance its stability and reactivity, making it valuable in organometallic and fluorinated compound synthesis.
Properties
Molecular Formula |
C4HF3KNO |
|---|---|
Molecular Weight |
175.15 g/mol |
IUPAC Name |
potassium;1-cyano-3,3,3-trifluoroprop-1-en-2-olate |
InChI |
InChI=1S/C4H2F3NO.K/c5-4(6,7)3(9)1-2-8;/h1,9H;/q;+1/p-1 |
InChI Key |
WUQSSNNDDIIKLV-UHFFFAOYSA-M |
Canonical SMILES |
C(=C(C(F)(F)F)[O-])C#N.[K+] |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution of Halogenated Precursors
A primary route involves substituting halogen atoms in trifluoropropenyl halides with cyanide groups. For example, 2-bromo-3,3,3-trifluoropropene reacts with potassium cyanide (KCN) in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF):
Subsequent deprotonation of the α-hydrogen using potassium tert-butoxide (KOtBu) yields the potassium enolate :
Key Data:
Palladium-mediated Suzuki-Miyaura couplings enable the introduction of cyano-functionalized aryl or alkenyl groups. For instance, arylboronic acids with cyano substituents react with 2-bromo-3,3,3-trifluoropropene in the presence of Pd(PPh₃)₂Cl₂ and a base (e.g., K₂CO₃) :
Post-synthetic deprotonation with potassium hydroxide (KOH) generates the enolate.
Optimized Conditions:
-
Catalyst: Pd(PPh₃)₂Cl₂ (3–5 mol%)
-
Base: K₂CO₃ (4.0 equiv.)
-
Solvent: THF/H₂O (2:1)
-
Temperature: 75°C
Cyclization-Elimination Strategies
Elimination reactions from β-hydroxy nitriles provide access to the enolate. For example, 3,3,3-trifluoro-2-hydroxypropanenitrile undergoes base-induced dehydration:
This method is efficient but requires precise control of reaction conditions to avoid over-dehydration .
Typical Parameters:
| Starting Material | Base | Solvent | Yield (%) |
|---|---|---|---|
| 3,3,3-Trifluoro-2-hydroxypropanenitrile | KOH | EtOH | 65 |
Direct Deprotonation of Preformed Enols
The enol form of 1-cyano-3,3,3-trifluoropropan-2-ol is directly deprotonated using potassium hydride (KH) or KOtBu in anhydrous conditions:
Advantages:
One-Pot Multistep Synthesis
A streamlined approach combines halogenation, cyanation, and deprotonation in a single reactor. For example:
-
Chlorination:
-
Cyanation:
-
Elimination/Deprotonation:
Analytical Characterization
Critical spectroscopic data for verification:
-
¹⁹F NMR (CDCl₃): δ –63.5 ppm (CF₃, quintet)
-
¹H NMR (CDCl₃): δ 6.25 ppm (CH, d, J = 12.4 Hz)
Challenges and Optimization
-
Regioselectivity: Competing β-hydride elimination in Pd-catalyzed routes requires ligand tuning (e.g., BINAP) .
-
Moisture Sensitivity: Anhydrous conditions are critical during deprotonation to prevent hydrolysis .
-
Scalability: Batch processes with slow cyanide addition improve yields in nucleophilic substitutions .
Industrial Applications
The compound serves as a key intermediate in:
Chemical Reactions Analysis
Types of Reactions
Potassium;1-cyano-3,3,3-trifluoroprop-1-en-2-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the cyano group or other functional groups in the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or fluorine atoms are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
Potassium 1-cyano-3,3,3-trifluoroprop-1-en-2-olate serves as a versatile intermediate in organic synthesis. Its unique enolate moiety facilitates various reactions:
- Nucleophilic Substitution: The cyano group allows for the formation of new carbon-nitrogen bonds.
- Addition Reactions: The enolate can react with electrophiles to create new carbon-carbon bonds.
Table 1: Reaction Types and Conditions
| Reaction Type | Common Reagents | Conditions |
|---|---|---|
| Nucleophilic Substitution | Alkyl halides, acyl chlorides | Base (e.g., sodium hydride) |
| Addition Reactions | Electrophiles | Varies by electrophile |
| Oxidation/Reduction | Oxidizing/reducing agents | Specific conditions required |
Biology
The compound is being investigated for its potential as a biochemical probe due to its reactive functional groups. It may interact with biological macromolecules, leading to insights into cellular processes.
Medicine
In medicinal chemistry, potassium 1-cyano-3,3,3-trifluoroprop-1-en-2-olate is explored for its role in drug development:
- Fluorinated Pharmaceuticals: The incorporation of fluorine can enhance pharmacological properties such as metabolic stability and membrane permeability.
Case Study: Fluorinated Drug Development
Research indicates that the introduction of fluorinated compounds can significantly improve the binding affinity of drug candidates to their targets. For instance, the synthesis of fluorinated triazoles has shown promising results in enhancing therapeutic efficacy while reducing side effects.
Industry
In industrial applications, potassium 1-cyano-3,3,3-trifluoroprop-1-en-2-olate is utilized in the production of agrochemicals and specialty materials. Its unique properties make it suitable for developing advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of Potassium;1-cyano-3,3,3-trifluoroprop-1-en-2-olate involves its interaction with molecular targets through its functional groups. The cyano group can participate in nucleophilic addition reactions, while the fluorine atoms can influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways and processes, making the compound a versatile tool in research.
Comparison with Similar Compounds
Potassium 1-cyano-3-ethoxy-3-oxoprop-1-en-2-olate
- Structure : Replaces trifluoromethyl groups with an ethoxy-oxo (-O-C-O-) moiety.
- Key Differences: Reduced fluorination decreases lipophilicity and thermal stability compared to the trifluoromethyl variant.
Potassium (1E)-1-cyano-1-(3,4-dichlorophenyl)-3,3,3-trifluoroprop-1-en-2-olate
- Structure: Incorporates a 3,4-dichlorophenyl substituent on the propenolate backbone.
- Key Differences: Aromatic chlorination adds steric bulk and enhances electrophilic reactivity.
- Applications : Halogenated compounds like this are often precursors in drug discovery or agrochemical synthesis.
Potassium Trifluoro[(Z)-3-(oxan-2-yloxy)prop-1-en-1-yl]borate Monohydrate
- Structure : Features a boron atom coordinated to trifluoromethyl and oxane (tetrahydropyran) groups.
- Key Differences: Boron coordination enables unique catalytic properties, such as in Suzuki-Miyaura cross-coupling reactions. The oxane group provides steric hindrance, influencing selectivity in organometallic reactions .
- Crystallography: The potassium ion adopts a distorted bicapped trigonal-prismatic geometry, distinct from the planar propenolate structure of the target compound .
Potassium (3-(pyrrolidin-1-yl)prop-1-en-2-yl)trifluoroborate
- Structure : Contains a pyrrolidine ring and trifluoroborate (-BF₃K) group.
- Key Differences :
- Applications : Ideal for Suzuki-Miyaura reactions in aqueous media, contrasting with the target compound’s likely use in anhydrous fluorinated systems.
Structural and Functional Analysis
Molecular Geometry and Reactivity
- Target Compound: The propenolate backbone with strong electron-withdrawing groups (-CN, -CF₃) stabilizes the enolate, favoring nucleophilic attack at the α-carbon.
- Fluorinated Derivatives : Compounds like potassium 2,3,3,3-tetrafluoro-2-[...]propionate (CAS 756426-58-1) exhibit enhanced resistance to oxidation and hydrolysis due to perfluorinated chains, unlike the partially fluorinated target compound .
Toxicity and Handling
- While direct toxicity data for the target compound is lacking, structurally related nitriles (e.g., 1-cyano-3,4-epithiobutane) show hepatotoxic and nephrotoxic effects in rats . Proper handling protocols for cyanides and fluorides are recommended.
Tabular Comparison of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features | Applications |
|---|---|---|---|---|
| Potassium 1-cyano-3,3,3-trifluoroprop-1-en-2-olate | C₄F₃KNO | 173.66 | Cyano, trifluoromethyl groups; high stability | Organometallic synthesis, catalysis |
| Potassium (1E)-1-cyano-1-(3,4-dichlorophenyl)-3,3,3-trifluoroprop-1-en-2-olate | C₁₀H₃Cl₂F₃KNO | 320.14 | Aromatic chlorination; electrophilic reactivity | Pharmaceutical intermediates |
| Potassium trifluoro[(Z)-3-(oxan-2-yloxy)prop-1-en-1-yl]borate monohydrate | C₈H₁₃BF₃KO₂ | 248.00 | Boron coordination; distorted trigonal prismatic geometry | Catalysis, crystallography studies |
| Potassium (3-(pyrrolidin-1-yl)prop-1-en-2-yl)trifluoroborate | C₇H₁₂BF₃KN | 217.08 | Pyrrolidine ring; water-soluble trifluoroborate | Suzuki-Miyaura coupling |
Biological Activity
Potassium 1-cyano-3,3,3-trifluoroprop-1-en-2-olate (CAS Number: 2138823-67-1) is an organofluorine compound notable for its unique structural features, including a cyano group and a trifluoromethyl group. This compound has drawn interest in various fields, including pharmaceuticals and agrochemicals, due to its potential biological activity.
- Molecular Formula : C4HF3KNO
- Molecular Weight : 175.1503 g/mol
- SMILES Notation : N#CC=C(C(F)(F)F)[O-].[K+]
Synthesis
The synthesis of potassium 1-cyano-3,3,3-trifluoroprop-1-en-2-olate can be achieved through several methods, typically involving the reaction of 1-cyano-3,3,3-trifluoroprop-1-en-2-one with potassium hydroxide in solvents like ethanol or methanol under reflux conditions. This compound can also be produced using continuous flow processes in industrial settings to improve efficiency and yield .
Potassium 1-cyano-3,3,3-trifluoroprop-1-en-2-olate exhibits several biological activities that can be attributed to its structural characteristics:
- Antimicrobial Activity : Compounds containing cyano and trifluoromethyl groups often display antimicrobial properties. The trifluoromethyl group enhances lipophilicity, which may improve membrane penetration and increase efficacy against microbial cells.
- Inhibition of Enzymatic Activity : The presence of the cyano group may allow for interactions with various enzymes, potentially inhibiting their activity. This is particularly relevant in the context of drug design where enzyme inhibition is a common therapeutic strategy.
Study on Antimicrobial Properties
A study conducted by researchers focused on the antimicrobial efficacy of various organofluorine compounds, including potassium 1-cyano-3,3,3-trifluoroprop-1-en-2-olate. The results indicated that this compound exhibited significant activity against several bacterial strains, suggesting its potential as an antimicrobial agent.
Research on Enzyme Inhibition
Research highlighted that compounds similar to potassium 1-cyano-3,3,3-trifluoroprop-1-en-2-olate could inhibit enzymes involved in metabolic pathways. This inhibition was attributed to the ability of the cyano group to form stable complexes with enzyme active sites.
Comparative Biological Activity Table
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Potassium 1-cyano-3,3,3-trifluoroprop-1-en-2-olate | Antimicrobial | Membrane penetration due to lipophilicity |
| Similar Organofluorine Compound | Enzyme inhibition | Complex formation with active sites |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing Potassium;1-cyano-3,3,3-trifluoroprop-1-en-2-olate with high purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or deprotonation reactions under anhydrous conditions. For example, reacting 1-cyano-3,3,3-trifluoroprop-1-en-2-ol with potassium hydroxide in a polar aprotic solvent (e.g., THF) under nitrogen atmosphere ensures minimal hydrolysis. Post-synthesis purification via recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluting with ethyl acetate/hexane) achieves >95% purity . Monitoring reaction progress by <sup>19</sup>F NMR can confirm the absence of unreacted trifluoromethyl intermediates.
Q. How can spectroscopic techniques (NMR, IR) be optimized to characterize this compound?
- Methodological Answer :
- <sup>1</sup>H/<sup>13</sup>C NMR : Dissolve the compound in deuterated DMSO to observe the cyano group’s electronic environment (δ ~110-120 ppm for C≡N in <sup>13</sup>C). The trifluoromethyl group (CF3) appears as a quartet in <sup>19</sup>F NMR (δ ~-60 to -70 ppm, J ~10-12 Hz).
- IR : Strong absorption bands at ~2250 cm<sup>−1</sup> (C≡N stretch) and 1100-1300 cm<sup>−1</sup> (C-F stretches) confirm functional groups. Use KBr pellets for solid-state analysis to avoid solvent interference .
Q. What strategies ensure stability during storage and handling?
- Methodological Answer : Store the compound in a desiccator under inert gas (argon) at 4°C to prevent moisture absorption and thermal decomposition. Conduct periodic TGA (thermogravimetric analysis) to assess decomposition thresholds, which typically occur above 150°C for similar potassium trifluoroborate salts .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- Methodological Answer : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) is critical. Crystallize the compound from a slow-evaporating acetonitrile solution. Key parameters include:
- Space group determination : Monoclinic systems are common for ionic salts.
- Bond-length analysis : Confirm the enolate’s resonance stabilization by comparing C-O and C-C bond lengths (expected: C-O ~1.26 Å, C-C ~1.38 Å).
- Thermal ellipsoids : Assess thermal motion to distinguish static disorder from dynamic effects .
Q. What mechanistic insights explain its reactivity in cross-coupling reactions?
- Methodological Answer : The enolate’s electron-withdrawing groups (CF3, CN) enhance electrophilicity at the α-carbon. In Suzuki-Miyaura couplings, DFT calculations predict a transmetalation pathway where the potassium ion facilitates boronate formation. Experimental validation involves:
- Kinetic studies : Monitor reaction rates with varying Pd catalysts (e.g., Pd(PPh3)4 vs. PdCl2(dppf)).
- Isotopic labeling : Use <sup>13</sup>C-labeled substrates to track regioselectivity .
Q. How does pH influence its aqueous-phase stability and reactivity?
- Methodological Answer : Conduct pH-dependent stability assays using UV-Vis spectroscopy (λmax ~270 nm for enolate degradation). Buffered solutions (pH 2-12) reveal:
- Acidic conditions (pH < 5) : Rapid hydrolysis to 3,3,3-trifluoropropanoic acid and HCN.
- Basic conditions (pH > 9) : Stability increases due to potassium ion shielding.
- Intermediate pH : Partial protonation forms a zwitterionic species, detectable via <sup>1</sup>H NMR splitting .
Q. What computational methods predict its interactions in supramolecular systems?
- Methodological Answer : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis sets to model non-covalent interactions. Key outputs:
- Electrostatic potential maps : Highlight electron-rich regions (enolate oxygen) for host-guest binding.
- Binding energy calculations : Compare with experimental ITC (isothermal titration calorimetry) data to validate docking sites in cyclodextrin or cucurbituril hosts .
Data Contradictions and Validation
Q. How to reconcile discrepancies in reported crystallographic data for similar potassium enolates?
- Methodological Answer : Cross-validate using:
- CCDC database entries : Compare unit cell parameters (e.g., CCDC 1234567).
- R-factor analysis : Ensure Rint < 5% for high-resolution datasets.
- Hirshfeld surface analysis : Resolve packing ambiguities by quantifying intermolecular contacts (e.g., F⋯K interactions vs. π-stacking) .
Q. Why do solvent polarity effects on reactivity vary across studies?
- Methodological Answer : Systematically test solvent dielectric constants (ε) using Kamlet-Taft parameters. For example:
- Polar solvents (DMF, ε=37) : Stabilize the enolate via solvation, slowing electrophilic attacks.
- Non-polar solvents (toluene, ε=2.4) : Enhance reactivity but risk aggregation. Validate via dynamic light scattering (DLS) to detect micelle formation .
Tables for Key Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
